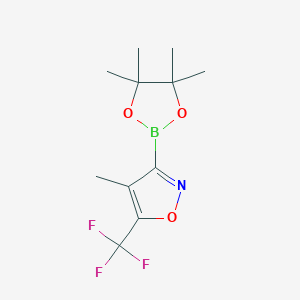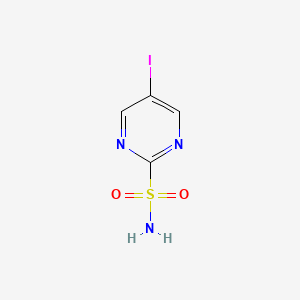
5-Iodopyrimidine-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodopyrimidine-2-sulfonamide is a heterocyclic compound that contains both iodine and sulfonamide functional groups. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodopyrimidine-2-sulfonamide typically involves the iodination of pyrimidine derivatives followed by sulfonamide formation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 5-position of the pyrimidine ring. The sulfonamide group can then be introduced through a reaction with sulfonyl chloride in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and sulfonamide formation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Iodopyrimidine-2-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often catalyzed by palladium or other transition metals.
Oxidation and Reduction: The sulfonamide group can undergo oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include arylboronic acids and alkynylzincs, often under palladium-catalyzed conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include different oxidation states of the sulfonamide group, such as sulfinamides and sulfenamides.
Scientific Research Applications
5-Iodopyrimidine-2-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Iodopyrimidine-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site . Additionally, the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyrimidine: Similar in structure but contains a bromine atom instead of a sulfonamide group.
Sulfonimidates: Contain a sulfur atom in a different oxidation state and are used as intermediates in various chemical reactions.
Uniqueness
5-Iodopyrimidine-2-sulfonamide is unique due to the presence of both iodine and sulfonamide functional groups, which confer distinct reactivity and biological activity. This combination allows for versatile applications in synthesis, research, and potential therapeutic uses .
Properties
Molecular Formula |
C4H4IN3O2S |
|---|---|
Molecular Weight |
285.07 g/mol |
IUPAC Name |
5-iodopyrimidine-2-sulfonamide |
InChI |
InChI=1S/C4H4IN3O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H,(H2,6,9,10) |
InChI Key |
JVDAJOXVTOBJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)S(=O)(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,7,8-Tetramethylpyrido[3,4-b]pyrazin-5(6H)-one](/img/structure/B13126904.png)
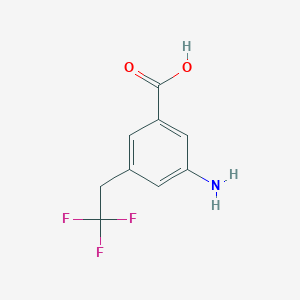
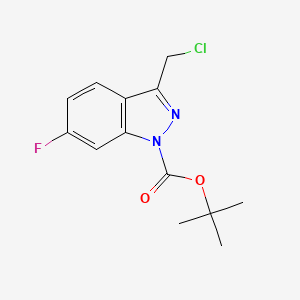

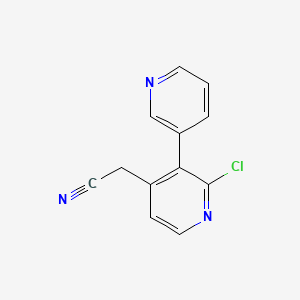
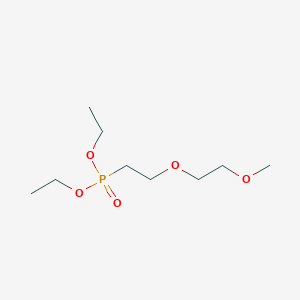
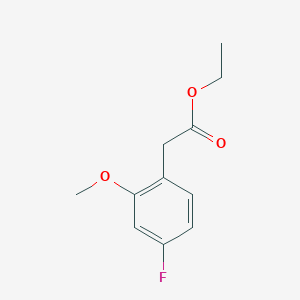
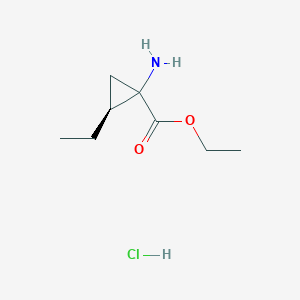
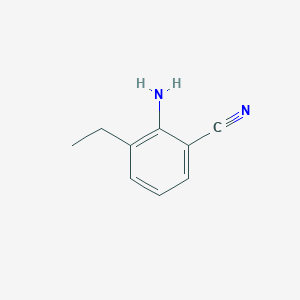
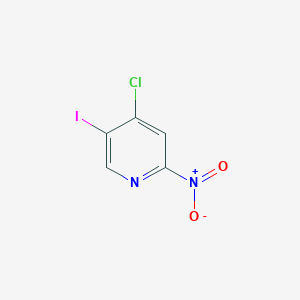
![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
